![molecular formula C22H19N3OS B2448661 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 346409-49-2](/img/structure/B2448661.png)
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone” is a compound that has been synthesized and studied for its potential biological activities . It is available for purchase from certain chemical suppliers.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . This could potentially be a step in the synthesis of “this compound”.Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy . These techniques can provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield final derivatives . This could potentially be a reaction that “this compound” undergoes.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the yield and melting point of a similar compound were reported . These properties could potentially be similar for “this compound”.Scientific Research Applications
Anti-mycobacterial Activity
The compound has been identified as a new anti-mycobacterial chemotype. Research demonstrated its potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Several derivatives of this compound showed promising results in vitro, with low cytotoxicity, suggesting its potential in tuberculosis treatment (Pancholia et al., 2016).
Antibacterial and Antifungal Properties
Studies have shown that derivatives of this compound exhibit antibacterial activity against various Gram-positive and Gram-negative bacterial strains. Additionally, antifungal activities against different fungal strains were observed, indicating the compound's broad spectrum of antimicrobial properties (Patel & Patel, 2015).
Potential in Cancer Treatment
Some derivatives of this compound have been found to induce apoptosis in cancer cells and inhibit tubulin polymerization. These properties suggest potential applications in cancer therapy, especially in targeting specific cancer cell lines (Manasa et al., 2020).
Antimicrobial Activity
Various synthesized derivatives of this compound have demonstrated moderate to good antimicrobial activity. This suggests its potential use in developing new antimicrobial agents (Mhaske et al., 2014).
Antiproliferative Activity
The compound has shown promise in antiproliferative activity evaluations, particularly in the context of specific cancer cells. This suggests its potential utility in developing new cancer treatments (Benaka Prasad et al., 2018).
Anti-cancer Agent Evaluation
Research involving the synthesis of related compounds and their evaluation as anticancer agents indicates the potential of this compound in cancer treatment (Gouhar & Raafat, 2015).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been known to inhibit the dpre1 enzyme, thereby disrupting the cell wall biosynthesis of mycobacterium tuberculosis .
Biochemical Pathways
It can be inferred from the mode of action that the compound likely interferes with the cell wall biosynthesis pathway in mycobacterium tuberculosis .
Pharmacokinetics
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . These methods could potentially influence the compound’s bioavailability.
Result of Action
tuberculosis compared to standard reference drugs .
Action Environment
The synthesis of benzothiazole derivatives has been achieved using eco-friendly microwave-assisted synthesis , suggesting that the synthesis process can be influenced by environmental conditions.
Future Directions
Benzothiazole based compounds have been the subject of recent synthetic developments due to their potential biological activities . Future research could potentially focus on further exploring the biological activities of “(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone” and related compounds.
Biochemical Analysis
Biochemical Properties
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The benzothiazole moiety is known for its antimicrobial properties, and it can inhibit the activity of bacterial enzymes such as oxidosqualene cyclase . Additionally, the piperazine ring in the compound can interact with neurotransmitter receptors, acting as a dopamine and serotonin antagonist . These interactions highlight the compound’s potential as an antimicrobial and antipsychotic agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been shown to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . It also affects cell signaling pathways, such as the PI3K/Akt pathway, leading to reduced cell proliferation and increased cell death . Furthermore, the compound can modulate gene expression by influencing transcription factors and epigenetic modifications, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The benzothiazole moiety can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways . The piperazine ring can interact with G-protein coupled receptors, leading to changes in intracellular signaling cascades . Additionally, the naphthalene group can intercalate into DNA, causing structural changes and affecting gene expression . These interactions collectively contribute to the compound’s biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These findings underscore the importance of proper storage and handling to maintain the compound’s efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and bioavailability, impacting its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . The compound’s localization and accumulation can influence its therapeutic and toxic effects, necessitating careful consideration in drug development .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis . Understanding the compound’s subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-21(18-9-5-7-16-6-1-2-8-17(16)18)24-12-14-25(15-13-24)22-23-19-10-3-4-11-20(19)27-22/h1-11H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUZFDIDICBLNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

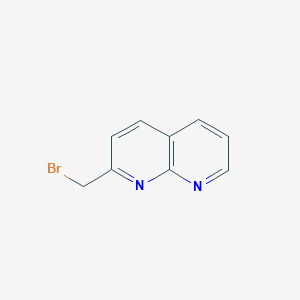
![2-([1,1'-Biphenyl]-4-yl)pyrrolidine hydrochloride](/img/structure/B2448582.png)
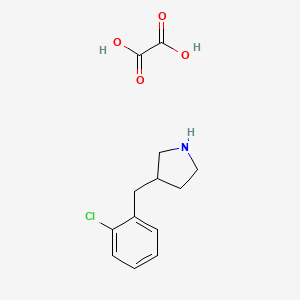
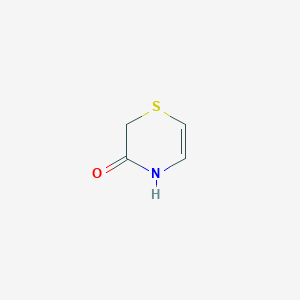

![(3E)-3-{[(2-ethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2448587.png)
![Methyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate](/img/structure/B2448591.png)

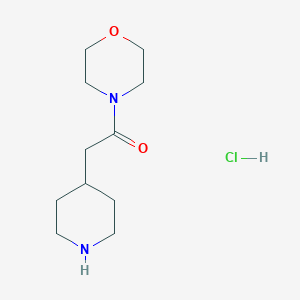

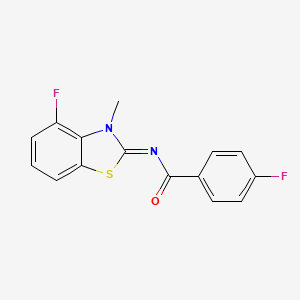
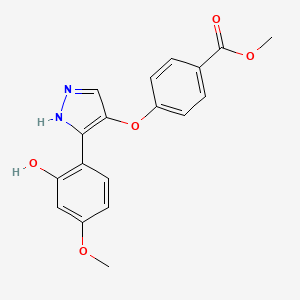
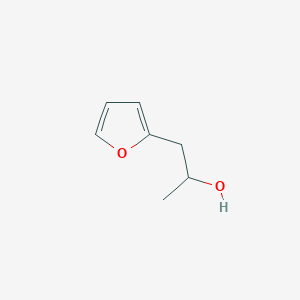
![[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(1-phenylcyclopentyl)methanone;hydrochloride](/img/structure/B2448601.png)